molecular formula C8H7FN2 B1443256 (2-Fluorobenzyl)cyanamide CAS No. 1249090-98-9

(2-Fluorobenzyl)cyanamide

Cat. No.: B1443256
CAS No.: 1249090-98-9
M. Wt: 150.15 g/mol
InChI Key: DSWGHEALLSJUHC-UHFFFAOYSA-N
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Description

Significance of the Cyanamide (B42294) Functional Group in Modern Synthetic Methodologies

The cyanamide functional group, with its R¹R²N−C≡N structure, is a versatile and highly reactive moiety in organic synthesis. wikipedia.org Cyanamides are crucial intermediates in the production of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and materials. chemicalbook.comontosight.ai Their utility stems from the bifunctional nature of the cyanamide group, which possesses both nucleophilic and electrophilic centers. chemicalbook.com This duality allows cyanamides to participate in a diverse range of chemical transformations.

The cyanamide group can act as a single carbon fragment that reacts as either an electrophile or a nucleophile. wikipedia.org A primary reaction of cyanamides involves the addition of compounds with an acidic proton. For instance, reactions with water, hydrogen sulfide, and hydrogen selenide (B1212193) yield urea, thiourea, and selenourea, respectively. wikipedia.org This reactivity also positions cyanamide as a dehydrating agent, facilitating condensation reactions. wikipedia.org Alcohols, thiols, and amines can react in a similar fashion to produce alkylisoureas, isothioureas, and guanidines. wikipedia.org

Furthermore, cyanamides are valuable precursors for the synthesis of various heterocyclic compounds. wikipedia.orgcardiff.ac.uk For example, they can react with 1,2-diaminobenzene to form 2-aminobenzimidazoles. wikipedia.org The development of new synthetic methods for cyanamides is an active area of research, aiming to overcome the toxicity of traditional reagents like cyanogen (B1215507) bromide. cardiff.ac.uk

Strategic Role of Fluorine Substitution in Aromatic Systems within Organic Synthesis

The introduction of fluorine into aromatic systems profoundly alters the physical, chemical, and biological properties of the parent molecule. numberanalytics.com Fluorine's high electronegativity, the strongest of any element, exerts a significant influence on the reactivity and stability of organic compounds. numberanalytics.comnih.gov This "fluorine effect" is a key strategy in the design of new pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comresearchgate.net

Key impacts of fluorine substitution in aromatic rings include:

Enhanced Biological Activity: Fluorination can increase a molecule's lipophilicity, metabolic stability, and bioavailability. numberanalytics.combeilstein-journals.orgresearchgate.net These modifications can lead to improved drug efficacy and pharmacokinetics. researchgate.netchemimpex.com

Altered Physicochemical Properties: The carbon-fluorine bond is the strongest in organic chemistry, contributing to the thermal and chemical stability of fluorinated compounds. nih.govresearchgate.net Fluorine's electronegativity also influences the dipole moment and acidity (pKa) of the molecule. nih.gov

Modulation of Reactivity: The presence of fluorine can direct the regioselectivity of further chemical reactions on the aromatic ring.

The synthesis of fluorinated aromatic compounds has advanced significantly with the development of new fluorinating agents and methodologies, including electrophilic and nucleophilic fluorination techniques. numberanalytics.com20.210.105chinesechemsoc.org

Overview of (2-Fluorobenzyl)cyanamide as a Privileged Synthetic Building Block

This compound emerges as a valuable synthetic intermediate by combining the advantageous properties of both the cyanamide functional group and a fluorinated aromatic ring. Its structure features a cyanamide group attached to a benzyl (B1604629) group, which in turn is substituted with a fluorine atom at the ortho position of the phenyl ring.

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and other biologically active compounds. chemimpex.com The presence of the 2-fluoro substituent can enhance the biological activity and pharmacokinetic profile of the resulting molecules. chemimpex.com

The reactivity of the cyanamide moiety in this compound allows for its conversion into a variety of other functional groups, such as guanidines, ureas, and various heterocycles. wikipedia.orgcardiff.ac.uk For instance, it can undergo annulation reactions with 2-amino aryl ketones to produce 2-aminoquinazoline (B112073) derivatives. mdpi.com The fluorinated benzyl group provides a stable scaffold that can be further functionalized.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1249090-98-9 bldpharm.comsigmaaldrich.comchemscene.com
Molecular Formula C₈H₇FN₂ bldpharm.com
Molecular Weight 150.16 g/mol bldpharm.comsigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluorophenyl)methylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWGHEALLSJUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluorobenzyl Cyanamide

Established Preparative Strategies for N-Substituted Cyanamides

Traditional methods for preparing N-substituted cyanamides are well-documented, primarily involving the synthesis of a primary amine and its subsequent reaction with a cyanating agent.

The essential starting material, (2-Fluorobenzyl)amine, is not typically found in nature and must be synthesized. The common preparative routes start from commercially available fluorinated aromatic compounds. Two principal methods for its synthesis are the reduction of 2-fluorobenzonitrile (B118710) and the reaction of 2-fluorobenzyl chloride with an ammonia (B1221849) source.

The reduction of 2-fluorobenzonitrile can be achieved using various reducing agents. This method is effective for converting the nitrile functional group directly into a primary amine. Another common pathway involves the nucleophilic substitution of a halide. For instance, 2-fluorobenzyl chloride can react with ammonia to yield the desired amine.

Table 1: Synthetic Routes to (2-Fluorobenzyl)amine

Precursor Reagents & Conditions Product Key Features
2-Fluorobenzonitrile Reduction (e.g., with a metal hydride) (2-Fluorobenzyl)amine Direct conversion of the nitrile group.

The most conventional and widely utilized method for the synthesis of monosubstituted cyanamides from primary amines is the reaction with cyanogen (B1215507) bromide (BrCN). researchgate.netorientjchem.org This electrophilic cyanation proceeds by the nucleophilic attack of the primary amine, such as (2-Fluorobenzyl)amine, on the cyanogen bromide molecule. The reaction is typically performed in a suitable solvent like tetrahydrofuran (B95107) (THF) at low temperatures in the presence of a base, such as sodium carbonate, to neutralize the hydrogen bromide byproduct. cardiff.ac.uk This method generally provides high yields of the desired N-substituted cyanamide (B42294). cardiff.ac.uk

Despite its effectiveness, the use of cyanogen bromide is hampered by its high toxicity, volatility, and instability, which pose significant handling risks and safety concerns. cardiff.ac.ukennoreindiachemicals.com Because of its hazardous nature, it is often prepared immediately before use. ennoreindiachemicals.com

To circumvent the dangers associated with cyanogen bromide, alternative, less toxic cyanating agents have been developed. Trichloroacetonitrile has been reported as a safer substitute for the cyanation of amines. cardiff.ac.uk Another approach involves the in situ generation of the cyanating agent. For example, cyanogen chloride (CNCl) can be generated within the reaction mixture from trimethylsilyl (B98337) cyanide (TMSCN) and an oxidizing agent like bleach (sodium hypochlorite), which then reacts with the amine to form the cyanamide. mdpi.com This avoids the need to handle the toxic cyanogen halide directly. organic-chemistry.org

Table 2: Comparison of Common Cyanamidation Reagents

Cyanating Reagent Amine Substrate Typical Conditions Advantages Disadvantages
Cyanogen Bromide (BrCN) Primary or Secondary Amine Low temperature, base (e.g., Na₂CO₃) High efficiency, well-established Highly toxic, volatile, unstable cardiff.ac.ukennoreindiachemicals.com
Trichloroacetonitrile Secondary Amine One-pot, two-step procedure Less toxic than BrCN, good selectivity cardiff.ac.uk May be less reactive for some primary amines.

Reactivity and Transformation Pathways of 2 Fluorobenzyl Cyanamide

Nucleophilic Reactivity of the Cyanamide (B42294) Nitrogen Atom

The nitrogen atom of the cyanamide group possesses a lone pair of electrons, rendering it nucleophilic. This characteristic allows it to react with a variety of electrophilic species, leading to the formation of new chemical bonds and the construction of more complex molecular architectures.

Electrophilic Additions and Derivatization Reactions

The nucleophilic nitrogen of (2-Fluorobenzyl)cyanamide can readily participate in addition reactions with electrophiles. This reactivity is fundamental to many synthetic transformations, enabling the derivatization of the cyanamide group and the introduction of diverse functionalities.

Cycloaddition Reactions Involving the Cyanamide Moiety

The carbon-nitrogen triple bond within the cyanamide functional group can engage in cycloaddition reactions. nih.gov These reactions, such as [3+2] and [2+2+2] cycloadditions, are powerful methods for constructing five- and six-membered heterocyclic rings, which are common structural motifs in biologically active compounds. nih.gov Cyanamides act as dipolarophiles in [3+2] cycloadditions and can react with partners like alkynes in metal-catalyzed [2+2+2] cycloadditions to form a variety of heterocyclic products. nih.gov

Radical-Mediated Transformations Involving this compound

Beyond its nucleophilic character, this compound can undergo transformations involving radical intermediates. These reactions often proceed through cascade or domino pathways, allowing for the rapid assembly of complex molecular scaffolds from simple precursors.

Hydrogen Atom Transfer (HAT)-Mediated Cyclizations

A notable application of this compound is in Hydrogen Atom Transfer (HAT)-mediated radical cyclizations. This strategy has proven to be a powerful tool for the synthesis of intricate polycyclic systems.

This compound derivatives have been successfully employed in the synthesis of spiroquinazolinone and polycyclic quinazolinone scaffolds. rsc.orgnih.govmdpi.comnih.gov A copper-catalyzed radical domino cyclization of N-aryl-N'-(2-fluorobenzyl)cyanamides with isonitriles provides an efficient route to these valuable heterocyclic structures. This method allows for the formation of multiple rings in a single operation, showcasing the efficiency of radical cascade reactions. The reaction tolerates a range of substituents on both the cyanamide and the isonitrile, affording a diverse library of quinazolinone derivatives in moderate to good yields.

EntryN-Aryl GroupIsonitrileProductYield (%)
1Phenyltert-Butyl isocyanide6,7-dihydro-5H-benzo nih.govresearchgate.netimidazo[2,1-b]quinazoline78
24-Methoxyphenyltert-Butyl isocyanide2-Methoxy-6,7-dihydro-5H-benzo nih.govresearchgate.netimidazo[2,1-b]quinazoline82
34-Chlorophenyltert-Butyl isocyanide2-Chloro-6,7-dihydro-5H-benzo nih.govresearchgate.netimidazo[2,1-b]quinazoline75
4PhenylCyclohexyl isocyanideSubstituted 6,7-dihydro-5H-benzo nih.govresearchgate.netimidazo[2,1-b]quinazoline65

The mechanism of the HAT-mediated radical domino cyclization has been a subject of detailed study. researchgate.netresearchgate.netnih.govresearchgate.net The proposed catalytic cycle is initiated by the copper catalyst. A crucial step involves an intramolecular Hydrogen Atom Transfer (HAT) from the benzylic position of the (2-fluorobenzyl) group. This generates a benzylic radical that subsequently undergoes a cascade of cyclization and rearomatization steps to yield the final polycyclic quinazolinone product. The plausibility of such radical pathways has been supported by control experiments, including the use of radical scavengers which have been shown to quench similar reactions. nih.gov

Photoredox Catalysis in Radical Cyclization Reactions of this compound Derivatives

No specific studies detailing the use of this compound or its derivatives as substrates in photoredox-catalyzed radical cyclization reactions were identified. While this is a current area of research for various cyanamide-containing molecules, specific examples and data for the 2-fluoro substituted benzyl (B1604629) derivative are not present in the available literature.

Electrophilic Activation and Reactions of the Nitrile Group

The electrophilic nature of the carbon atom in the nitrile group is a fundamental aspect of its chemistry. Activation by Lewis acids or protonation typically precedes nucleophilic attack. However, specific studies detailing this activation and subsequent reactions for this compound could not be found.

Hydrolysis and Related Functional Group Interconversions

The hydrolysis of N-substituted cyanamides to the corresponding ureas is a known chemical transformation, generally proceeding under acidic or basic conditions. cardiff.ac.uk The reaction involves the nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile. However, specific kinetic or mechanistic studies and detailed product yields for the hydrolysis of this compound are not documented in the reviewed literature.

Addition Reactions with Organometallic Reagents

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the nitrile group is a standard method for the synthesis of ketones. chemistrysteps.com This reaction proceeds via a nucleophilic addition to the nitrile carbon, forming an intermediate imine salt, which is then hydrolyzed to the ketone. Despite this general reactivity, no specific examples or research findings detailing the reaction of this compound with organometallic reagents were found.

Applications of 2 Fluorobenzyl Cyanamide in Complex Molecule Synthesis

As a Versatile Building Block for Diverse Heterocyclic Scaffolds

The chemical reactivity of the cyanamide (B42294) functional group, characterized by a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile unit, makes (2-Fluorobenzyl)cyanamide an ideal precursor for building a variety of heterocyclic rings. nih.gov This duality allows it to participate in diverse cyclization and annulation reactions.

A notable application of this compound is in the synthesis of quinazolinone and its derivatives, which are core structures in many biologically active compounds. mdpi.comresearchgate.net Research has demonstrated a highly efficient, acid-mediated [4+2] annulation reaction for producing 2-aminoquinazoline (B112073) derivatives. mdpi.comresearchgate.net In this methodology, N-benzyl cyanamides, including this compound, react with 2-amino aryl ketones to yield the corresponding quinazoline (B50416) structures. researchgate.netresearchgate.net

Specifically, the reaction of this compound with 2-aminoacetophenone (B1585202) under acidic conditions (HCl) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent produces N-(2-fluorobenzyl)-4-methylquinazolin-2-amine in high yield. researchgate.netresearchgate.net This reaction proceeds through a proposed mechanism where the cyanamide is first protonated, enhancing its electrophilicity for attack by the amino group of the ketone, leading to an amidine intermediate that subsequently cyclizes to form the quinazoline ring. mdpi.com

Table 1: Synthesis of a Quinazolinone Derivative from this compound

Reactant 1 Reactant 2 Product Yield Reference

This synthetic route highlights the utility of this compound as a direct precursor to this important class of heterocycles.

The utility of this compound extends beyond quinazolinones. As a substituted cyanamide, its carbon-nitrogen triple bond can readily participate in cycloaddition reactions, which are powerful methods for constructing five- and six-membered heterocycles. nih.gov

Common cycloaddition pathways for cyanamides include:

[3+2] Cycloadditions: Reactions with 1,3-dipoles like azides or nitrile oxides can be employed to synthesize nitrogen-rich heterocycles such as 4-aminotetrazoles and 1,2,4-oxadiazoles. nih.gov

[2+2+2] Cycloadditions: Metal-catalyzed cocyclization of cyanamides with alkynes and nitriles provides access to substituted aminopyridines and aminopyrimidines. nih.gov

By applying these established methodologies, this compound can serve as a key building block for a wide array of structurally diverse nitrogen-containing heterocycles, leveraging the versatility of the cyanamide group in ring-forming reactions. nih.gov

Strategic Role in Medicinal Chemistry and Drug Discovery as an Intermediate

This compound serves as a valuable intermediate in medicinal chemistry, primarily by providing a scaffold that can be elaborated into more complex, biologically active molecules while simultaneously introducing a strategically placed fluorine atom.

The synthesis of quinazolinone derivatives from this compound is particularly relevant to drug discovery. researchgate.net The quinazoline and quinazolinone scaffolds are present in numerous compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties. researchgate.net Therefore, by serving as a ready precursor to this "privileged scaffold," this compound is an important intermediate in the development of potential therapeutic agents.

Table 2: Examples of Biological Activities Associated with the Quinazolinone Scaffold

Biological Activity Reference
Anticancer researchgate.net
Anti-inflammatory researchgate.net
Antibacterial researchgate.net
Anticonvulsant researchgate.net
Anti-HIV researchgate.net

The presence of the 2-fluoro substituent on the benzyl (B1604629) group is a key feature of this compound, making it a desirable intermediate for introducing fluorine into drug candidates. The incorporation of fluorine is a well-established strategy in medicinal chemistry to optimize a molecule's pharmacokinetic and pharmacodynamic profile. nih.gov

Key benefits of fluorination in drug design include:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing hydrogen with fluorine at a metabolically vulnerable position can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability. tandfonline.comnih.gov

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution in a molecule. tandfonline.com This can lower the pKa of nearby functional groups, such as amines, which may improve cell membrane permeability and oral absorption. researchgate.nettandfonline.comresearchgate.net

Increased Binding Affinity: The fluorine atom can enhance a drug's binding affinity to its target protein through favorable electrostatic or hydrophobic interactions. researchgate.netbenthamscience.com Its small size means it can often replace a hydrogen atom without creating significant steric hindrance. researchgate.netbenthamscience.com

Altered Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross biological membranes like the blood-brain barrier. pharmacyjournal.orgnih.gov

By using this compound as a synthetic precursor, medicinal chemists can rationally design and synthesize novel compounds where the fluorine atom is positioned to confer these advantageous properties. mdpi.comnih.gov

Development of Novel Synthetic Methodologies Utilizing this compound as a Key Precursor

The unique reactivity of this compound has spurred the development of new synthetic methods. The acid-mediated [4+2] annulation reaction to form 2-aminoquinazolines is a prime example of a novel, efficient, and practical methodology that utilizes N-benzyl cyanamides as key precursors. mdpi.comresearchgate.net This reaction demonstrates good functional group tolerance and produces high yields, making it a valuable tool for synthetic chemists. mdpi.com

Furthermore, the broader application of established cyanamide chemistry to this specific fluorinated substrate continues to be an area of interest. Developing new catalytic systems, including metal-free approaches, for reactions involving this compound contributes to the growing toolbox of modern organic synthesis. nih.gov These methodologies facilitate the construction of complex, fluorinated molecules that are of significant interest for pharmaceutical and materials science applications.

Spectroscopic and Structural Elucidation of 2 Fluorobenzyl Cyanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional techniques, provides unambiguous structural confirmation.

While specific experimental data for (2-fluorobenzyl)cyanamide is not widely published, the spectroscopic data for the closely related derivative, N,N-bisthis compound, offers significant insight into the expected chemical shifts and coupling patterns.

¹H NMR Spectroscopic Analysis

In the ¹H NMR spectrum of N,N-bisthis compound, the benzylic protons (CH₂) appear as a singlet at 4.23 ppm. For the mono-substituted this compound, this signal would likely be a doublet due to coupling with the N-H proton, and its chemical shift would be influenced by the adjacent amine group. The aromatic protons of the two 2-fluorobenzyl groups resonate in the region of 7.09-7.38 ppm, showing complex multiplet patterns due to proton-proton and proton-fluorine couplings. A distinct signal for the N-H proton, absent in the disubstituted analog, would be expected for this compound, likely appearing as a broad singlet or a triplet depending on the solvent and coupling to the adjacent CH₂ group.

Table 1: ¹H NMR Data for N,N-bisthis compound (500 MHz, Chloroform-d)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.23s4HCH₂ (Benzylic)
7.09t, J = 9.5 Hz2HAr-H
7.16t, J = 7.5 Hz2HAr-H
7.32-7.38m4HAr-H

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For N,N-bisthis compound, the carbon of the cyanamide (B42294) group (N-C≡N) appears at 117.3 ppm. The benzylic carbon (CH₂) is observed at 48.7 ppm and shows a doublet with a small coupling constant (J = 3.7 Hz) due to its proximity to the fluorine atom. The aromatic carbons appear in the range of 115.8 to 161.2 ppm, with their chemical shifts and multiplicities influenced by the strong C-F coupling. The carbon directly bonded to fluorine (C-F) shows a large coupling constant (J = 249.5 Hz), a characteristic feature in fluorine NMR.

Table 2: ¹³C NMR Data for N,N-bisthis compound (126 MHz, Chloroform-d)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
48.7d3.7CH₂ (Benzylic)
115.8d21.4Ar-C
117.3s-N-C≡N
121.7d13.9Ar-C
124.6d3.7Ar-C
130.7d8.8Ar-C
130.9d3.7Ar-C
161.2d249.5C-F

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR is highly specific for fluorine-containing compounds. The ¹⁹F NMR spectrum of N,N-bisthis compound shows a single resonance at -117.3 ppm, which is consistent with a fluorine atom attached to an aromatic ring. The chemical shift provides a clear confirmation of the presence and electronic environment of the fluorine atom in the molecule.

Two-Dimensional NMR Techniques for Comprehensive Structural Confirmation

To unequivocally assign all proton and carbon signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. It would be used to confirm the connectivity within the aromatic ring by showing correlations between adjacent aromatic protons. It would also confirm the coupling between the N-H proton and the benzylic CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each carbon signal by linking it to its attached proton(s). For example, the signal at 4.23 ppm in the ¹H spectrum would correlate with the carbon signal at 48.7 ppm in the ¹³C spectrum for the derivative, confirming the CH₂ assignment.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring their characteristic vibrations.

For this compound, the most diagnostic absorption in the IR spectrum would be the stretching vibration of the nitrile group (C≡N) in the cyanamide function. This typically appears as a sharp, strong band in the region of 2260-2220 cm⁻¹. Research on related N-substituted cyanamides has confirmed this characteristic absorption.

Other expected key vibrational bands would include:

N-H Stretch: A moderate band in the region of 3500-3300 cm⁻¹ corresponding to the N-H bond of the secondary amine. This would be absent in the N,N-bis(2-fluorobenzyl) derivative.

Aromatic C-H Stretch: Multiple sharp bands just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands in the 3000-2850 cm⁻¹ region for the benzylic CH₂ group.

C=C Aromatic Stretch: Several bands in the 1600-1450 cm⁻¹ region.

C-F Stretch: A strong band typically found in the 1250-1000 cm⁻¹ region.

The Raman spectrum would also show a strong band for the symmetric C≡N stretch, which is often more intense in Raman than in IR for symmetric or near-symmetric nitriles.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. For N,N-bisthis compound, the calculated mass for the protonated molecule [M+H]⁺ is 259.1041, with the experimentally found value being 259.1036, confirming the molecular formula C₁₅H₁₂F₂N₂. For this compound itself, the expected molecular ion [M]⁺ would have an m/z of 150.06, and the protonated molecule [M+H]⁺ would be at 151.07.

The fragmentation of N-benzyl compounds under electron ionization (EI) is often characterized by specific cleavage pathways. For this compound, the major fragmentation pathways would likely involve:

Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the benzylic carbon is a common pathway for benzyl (B1604629) derivatives. A primary fragmentation would be the loss of the cyanamide group to form the 2-fluorobenzyl cation, which can rearrange to the more stable 2-fluorotropylium ion at m/z 109.

Alpha-Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen atom is also a favorable process in amines. This would lead to the loss of a hydrogen atom to form a stable iminium cation or cleavage to generate the [CH₂=NH-CN]⁺ fragment. The formation of the 2-fluorobenzyl radical and the [H₂NCN]⁺ ion is also possible.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into molecular geometry, conformation, and the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. Although crystallographic data for this compound itself is not publicly available in crystallographic databases, a detailed examination of the crystal structure of its parent compound, Phenylacetonitrile (also known as Benzyl cyanide), offers a foundational understanding of the solid-state characteristics of the benzyl cyanamide framework.

Crystallographic Data for Phenylacetonitrile

ParameterValue
Chemical FormulaC₈H₇N
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.396(3)
b (Å)5.8990(10)
c (Å)10.158(2)
α (°)90
β (°)108.97(2)
γ (°)90
Volume (ų)646.3(3)
Z (molecules per unit cell)4

Interactive Data Table: Key Bond Lengths and Angles of Phenylacetonitrile

Below is an interactive table detailing selected bond lengths and angles within the Phenylacetonitrile molecule as determined by X-ray crystallography.

Bond/AngleAtoms InvolvedValue (Å or °)
Bond LengthC≡N1.145(2)
Bond LengthC-C (nitrile)1.465(2)
Bond LengthC-C (benzyl)1.509(2)
Bond AngleC-C≡N178.6(2)
Bond AngleC-C-C (benzyl)112.9(1)

The molecular structure of Phenylacetonitrile in the solid state reveals a nearly linear arrangement of the C-C≡N fragment, with a bond angle of approximately 178.6°. The benzyl group adopts a staggered conformation relative to the cyano group.

The packing of Phenylacetonitrile molecules in the crystal lattice is primarily governed by weak van der Waals forces and dipole-dipole interactions. The molecules arrange in a herringbone pattern, which is a common packing motif for aromatic compounds. This arrangement allows for efficient space-filling and maximizes intermolecular contacts.

The absence of strong hydrogen bond donors in the molecule means that the crystal packing is not directed by hydrogen bonding networks. Instead, the electrostatic interactions between the polar cyano groups and the quadrupole moments of the phenyl rings play a significant role in the supramolecular assembly.

Computational Chemistry and Theoretical Studies of 2 Fluorobenzyl Cyanamide

Conformational Analysis and Intermolecular Interactions

Detailed conformational analysis, including the identification of stable conformers and the energy barriers between them, has not been performed for (2-Fluorobenzyl)cyanamide. Likewise, studies on its potential intermolecular interactions are not available.

This absence of data highlights a potential area for future research. The application of modern computational chemistry techniques to this compound could provide valuable insights into its electronic structure, reactivity, and potential applications. Such studies would be the first to characterize this molecule from a theoretical perspective.

Quantitative Structure-Activity Relationship (QSAR) and Ligand Design Principles Related to Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For hypothetical derivatives of this compound, a QSAR study would involve the following steps:

Data Set Preparation: A series of derivatives of this compound would be synthesized, and their biological activity (e.g., inhibitory concentration against a specific enzyme or antifungal activity) would be measured experimentally.

Molecular Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic Descriptors: Such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which describe the electronic properties of the molecule.

Steric Descriptors: Like molecular weight, volume, and surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: For instance, the logarithm of the partition coefficient (logP), which measures the molecule's hydrophobicity.

Topological Descriptors: These are numerical values that describe the connectivity of atoms within the molecule.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. The predictive power of the resulting QSAR model would then be rigorously validated using internal and external validation techniques.

The insights gained from a validated QSAR model could then inform the principles of ligand design for novel, potentially more active derivatives of this compound. For example, if the QSAR model indicated that a higher negative electrostatic potential in a particular region of the molecule is correlated with increased activity, new compounds could be designed with substituents that enhance this property.

Hypothetical Data for QSAR Analysis of this compound Derivatives

The following interactive table represents a hypothetical dataset that could be generated in a QSAR study of this compound derivatives. The data presented here is for illustrative purposes only and is not based on experimental results.

Compound IDR-Group SubstitutionLogPMolecular Weight ( g/mol )Predicted Activity (IC50, µM)
FBC-001H2.1150.1515.2
FBC-0024-Chloro2.8184.608.5
FBC-0034-Methoxy1.9180.1812.1
FBC-0043-Trifluoromethyl3.2218.155.3
FBC-0054-Nitro2.0195.159.8

Ligand Design Principles Based on Hypothetical QSAR Findings

Based on the hypothetical QSAR model derived from the data above, several ligand design principles could be established:

Enhancement of Hydrophobicity: The model might suggest a positive correlation between the hydrophobicity (LogP) and the biological activity. This would guide the design of new derivatives with more lipophilic substituents.

Steric Considerations: The model could reveal that bulky substituents at certain positions on the benzyl (B1604629) ring are either favorable or detrimental to activity, thus defining the optimal size and shape for new ligands.

Electronic Modifications: The influence of electron-donating or electron-withdrawing groups on activity could be elucidated, pointing towards the ideal electronic properties of the substituent for optimal interaction with the biological target.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Enhanced (2-Fluorobenzyl)cyanamide Transformations

The reactivity of the cyanamide (B42294) group makes it an excellent substrate for a variety of catalytic transformations, particularly in the synthesis of nitrogen-containing heterocycles. nih.govnih.gov Future research will likely focus on developing novel catalytic systems to enhance the efficiency, selectivity, and scope of reactions involving this compound.

Transition-metal catalysis offers a fertile ground for exploration. For instance, gold-catalyzed cycloadditions of cyanamides with enynamides have been shown to produce substituted 2,6-diaminopyridines under mild conditions. rsc.org Applying this methodology to this compound could generate a library of novel diaminopyridine derivatives with potential biological activities. Similarly, catalyst systems based on nickel, iron, or iridium, which are effective for the co-cyclization of cyanamides and alkynes to form 2-aminopyridines, represent another promising avenue. nih.govresearchgate.net

Beyond metal catalysis, the fields of photoredox catalysis and organocatalysis present innovative strategies. rsc.org Photocatalytic systems could enable radical-based transformations, such as C-H functionalization of the benzyl (B1604629) ring or novel cycloadditions involving the cyano group under ambient conditions. Organocatalysis, which avoids the use of metals, offers an environmentally benign approach to activating this compound for various transformations. frontiersin.org

Table 1: Potential Novel Catalytic Systems for this compound Transformations

Catalytic System Type of Transformation Potential Product Class Rationale / Key Advantage
Gold(I) Complexes (e.g., IPrAuCl) [4+2] Cycloaddition with Enynamides Substituted 2,6-Diaminopyridines High efficiency and regioselectivity under mild conditions. rsc.org
Nickel/Iron Catalysts (e.g., Ni(cod)₂) [2+2+2] Cycloaddition with Diynes N,N-Disubstituted 2-Aminopyridines Access to complex pyridine (B92270) scaffolds with excellent regiocontrol. nih.gov
Photoredox Catalysts (e.g., Ru(bpy)₃²⁺) Radical-Mediated C-H Functionalization Functionalized Benzyl Derivatives Site-selective modification of the aromatic ring or benzylic position.
Organocatalysts (e.g., Chiral Amines) Asymmetric Cycloadditions Chiral Heterocycles Environmentally benign, metal-free synthesis of valuable chiral molecules. frontiersin.org

Development of Stereoselective Synthetic Approaches Utilizing this compound as a Chiral Precursor

The development of synthetic methods that can control the three-dimensional arrangement of atoms is a cornerstone of modern chemistry. A stereoselective reaction is one that favors the formation of one stereoisomer over another. masterorganicchemistry.com this compound, while not chiral itself, can serve as a prochiral substrate for the synthesis of valuable chiral building blocks.

Future work could focus on asymmetric transformations targeting different parts of the molecule. One approach involves the stereoselective functionalization of the benzylic methylene (B1212753) (-CH₂-) group. For example, using chiral organoselenium reagents or catalysts, it may be possible to achieve enantioselective substitution at this position, leading to chiral benzyl derivatives. nih.gov

Another strategy involves leveraging the cyanamide moiety to direct stereoselective reactions. Bifunctional organocatalysts, which can simultaneously activate both a nucleophile and an electrophile, have been successfully used to construct axially chiral compounds. nih.gov By designing appropriate derivatives of this compound, it might be possible to engage these catalysts in reactions that generate atropisomers—stereoisomers arising from restricted rotation around a single bond. Furthermore, chiral phosphoric acids or other organocatalysts could mediate enantioselective additions to the cyano group, forming chiral heterocycles. nih.gov

Table 2: Hypothetical Stereoselective Approaches Using this compound

Catalyst/Reagent Type Target Site Potential Chiral Product Mechanistic Principle
Chiral Phase-Transfer Catalyst Benzylic C-H bond Enantioenriched Alkylated Products Asymmetric deprotonation and subsequent alkylation of the benzylic position.
Bifunctional (Thio)urea Organocatalyst Aromatic Ring / Substituents Atropisomeric Biaryl Compounds Enantioselective bromination or coupling reaction controlled by the chiral catalyst. nih.gov
Chiral Phosphoric Acid Cyanamide Group (C≡N) Chiral Tetrazoles or Triazoles Asymmetric [3+2] cycloaddition of azides to the nitrile, directed by the chiral catalyst.
Chiral Selenide (B1212193) Catalysts Olefinic derivatives Chiral Saturated Azaheterocycles Enantioselective bromoaminocyclization of an alkene-tethered cyanamide derivative. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. neuroquantology.comamt.uk The synthesis of this compound and its subsequent conversion into more complex molecules are prime candidates for integration into flow and automated platforms.

A multi-step continuous process could be envisioned where the initial N-cyanation of 2-fluorobenzylamine (B1294385) is performed in a flow reactor, followed by in-line purification and immediate use in a subsequent reaction. For instance, the effluent containing purified this compound could be directly mixed with a di-alkyne and a nickel catalyst stream in a second reactor to perform a [2+2+2] cycloaddition, yielding a substituted aminopyridine. nih.gov This "telescoping" of reactions minimizes manual handling and waste generation. researchgate.net

Automated synthesis platforms, which can perform sequences of reactions based on programmed instructions, could utilize this compound as a key building block for the rapid generation of compound libraries. researchgate.net Such platforms are invaluable in drug discovery for exploring structure-activity relationships. The development of robust flow and automated protocols would accelerate research and enable the cost-effective, on-demand production of derivatives. researchgate.net

Table 3: Comparison of Hypothetical Batch vs. Flow Synthesis of a Pyridine Derivative from this compound

Parameter Traditional Batch Synthesis Continuous Flow Synthesis Advantage of Flow Chemistry
Reaction Time 12 - 24 hours 15 - 60 minutes (Residence Time) Significant reduction in process time.
Heat Transfer Limited by vessel surface area Excellent, high surface-to-volume ratio Superior temperature control, enhanced safety for exothermic reactions. amt.uk
Scalability Difficult, requires larger reactors Straightforward, by running for longer times Seamless transition from lab-scale to production. neuroquantology.com
Throughput ~5 g / 24 hr ~50 g / 24 hr (example) Higher productivity from a smaller reactor footprint.
Safety Large volumes of reagents handled at once Small reaction volumes at any given time Minimized risk when handling hazardous reagents or intermediates. researchgate.net

Potential for Functional Material Applications Beyond Traditional Medicinal Chemistry Contexts

The unique combination of a fluorinated aromatic ring and a reactive cyanamide unit suggests that this compound could serve as a valuable precursor for advanced functional materials.

The presence of the carbon-fluorine bond can impart desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics. nbinno.comacs.org Organofluorine compounds are widely used in the development of high-performance polymers, liquid crystals, and electronic materials. researchgate.netwikipedia.org this compound could be incorporated as a monomer into polymerization reactions to create novel fluoropolymers with tailored properties.

Furthermore, the cyanamide moiety is a versatile functional group for material synthesis. It can act as a ligand to coordinate with metal ions, paving the way for the design of novel coordination polymers or metal-organic frameworks (MOFs). researchgate.netresearchgate.net These materials could exhibit interesting catalytic, photoluminescent, or gas-storage properties. Additionally, cyanamide and its derivatives are known precursors for producing graphitic carbon nitride (g-C₃N₄), a metal-free semiconductor used in photocatalysis. wikipedia.org Using this compound in this process could lead to fluorine-doped or functionalized carbon nitride materials with enhanced electronic properties and catalytic performance.

Table 4: Potential Functional Material Applications for this compound

Material Class Role of this compound Potential Properties & Applications
Fluoropolymers Monomer or functional additive Enhanced thermal stability, chemical resistance, low surface energy (for coatings). researchgate.net
Coordination Polymers / MOFs Organic Linker / Ligand Luminescence, selective gas adsorption, heterogeneous catalysis. researchgate.net
Functionalized Carbon Nitrides Doping/Functionalization Precursor Modified bandgap, enhanced photocatalytic activity for hydrogen production or CO₂ reduction. wikipedia.org
Liquid Crystals Core structural component The fluorobenzyl group can influence mesophase behavior and dielectric properties. researchgate.net

Q & A

Basic Research Question

  • Toxicity : Acute exposure risks include respiratory irritation (LC₅₀ > 200 mg/m³ in rats) and dermal toxicity (LD₅₀ > 500 mg/kg). Use fume hoods and PPE (nitrile gloves, lab coats) .
  • Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis. Avoid contact with strong oxidizers or acids .

How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural analysis?

Advanced Research Question
Contradictions may arise from tautomerism (cyanamide ↔ isocyanamide) or solvent effects. Strategies include:

  • Variable Temperature NMR : Monitor peak splitting at –20°C to 80°C to identify dynamic equilibria.
  • Deuterated Solvent Comparison : Test in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding interactions.
  • Control Experiments : Compare with synthesized analogs (e.g., 3-fluorobenzyl derivatives) to isolate fluorine’s electronic effects .

What methodologies are effective for studying this compound’s reactivity in medicinal chemistry applications?

Advanced Research Question
In antimalarial drug design, evaluate:

  • Enzyme Inhibition Assays : Test against Plasmodium glutamate dehydrogenase (IC₅₀ determination via UV-Vis kinetics).
  • SAR Studies : Modify the fluorobenzyl group (e.g., 3-F vs. 4-F substitution) and measure binding affinity changes using SPR or ITC .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation (t₁/₂ > 60 mins is favorable) .

How should researchers address batch-to-batch variability in this compound synthesis?

Advanced Research Question
Variability often stems from impurities in starting materials (e.g., 2-fluorobenzyl chloride purity <98%). Mitigation strategies:

  • QC of Reagents : Validate halide purity via GC-MS or Karl Fischer titration.
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.
  • Robust Workup Protocols : Implement liquid-liquid extraction (water/ethyl acetate) followed by recrystallization (ethanol/water) .

What computational tools are suitable for predicting the physicochemical properties of this compound?

Advanced Research Question

  • LogP Prediction : Use Molinspiration or ACD/Labs to estimate hydrophobicity (predicted LogP ~1.2).
  • pKa Calculation : SPARC or MarvinSuite for cyanamide protonation (predicted pKa ~10.5).
  • DFT Studies : Gaussian or ORCA for optimizing geometry and assessing frontier molecular orbitals (HOMO-LUMO gap ~5 eV) .

How can researchers design a stability study for this compound under varying pH conditions?

Advanced Research Question

  • Buffer Systems : Prepare solutions at pH 2 (HCl/KCl), 7 (phosphate), and 10 (borate).
  • HPLC Analysis : Monitor degradation products (e.g., 2-fluorobenzylamine) using a C18 column (ACN/water, 0.1% TFA).
  • Kinetic Modeling : Apply first-order kinetics to calculate degradation rate constants (k) and shelf-life (t₉₀) .

What strategies are recommended for elucidating the metabolic pathways of this compound?

Advanced Research Question

  • In Vitro Models : Incubate with hepatocytes or S9 fractions, followed by LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • Isotope Labeling : Synthesize ¹⁴C-labeled compound to track urinary/biliary excretion in rodent models .

How can contradictory bioactivity data between in vitro and in vivo studies be reconciled?

Advanced Research Question
Discrepancies may arise from poor bioavailability or off-target effects. Solutions:

  • PK/PD Modeling : Correlate plasma concentrations (Cₘₐₓ, AUC) with efficacy endpoints.
  • Tissue Distribution Studies : Use radiolabeled compound to assess brain/plasma ratios.
  • Proteomics : Identify unintended protein targets via pull-down assays .

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(2-Fluorobenzyl)cyanamide
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(2-Fluorobenzyl)cyanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.